molecular formula C7H5BClF3O4 B3010565 [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2377606-01-2

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B3010565
CAS No.: 2377606-01-2
M. Wt: 256.37
InChI Key: XVILRSOBZRBVFC-UHFFFAOYSA-N
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Description

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid is a fluorinated boronic acid derivative characterized by a benzene ring substituted with chlorine (Cl), hydroxy (-OH), and trifluoromethoxy (-OCF₃) groups at positions 2, 5, and 4, respectively. The boronic acid (-B(OH)₂) functional group is typically attached to the aromatic ring, enabling its use in Suzuki-Miyaura cross-coupling reactions and other organoboron chemistry applications. This compound is cataloged under CAS 2377606-01-2 and is available at ≥98% purity (MFCD22421492) . Its structural complexity and electron-withdrawing substituents (Cl, -OCF₃) make it a candidate for specialized synthetic and medicinal chemistry research, particularly in fluorinated drug development .

Properties

IUPAC Name

[2-chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O4/c9-4-2-6(16-7(10,11)12)5(13)1-3(4)8(14)15/h1-2,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILRSOBZRBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:

    Halogenation: The starting material, a phenol derivative, undergoes halogenation to introduce the chloro group at the 2-position.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 4-position using a suitable trifluoromethoxylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Quinone Derivatives: Formed through oxidation.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a boronic acid group attached to a phenyl ring with chloro, hydroxy, and trifluoromethoxy substituents. These structural characteristics enhance its reactivity and make it particularly useful in cross-coupling reactions, especially the Suzuki-Miyaura reaction. The mechanism involves two main steps: oxidative addition and transmetalation, leading to the formation of new carbon-carbon bonds .

Chemistry

  • Cross-Coupling Reactions : It is primarily utilized in Suzuki-Miyaura coupling to synthesize biaryl compounds.
  • Catalysis : Acts as a ligand in various catalytic processes, enhancing reaction efficiency.

Biology

  • Enzyme Inhibition : The compound has shown potential in designing inhibitors for enzymes linked to cancer cell proliferation, contributing to cancer research .

Medicine

  • Drug Development : It serves as a building block for synthesizing pharmaceutical compounds, including:
    • Antituberculosis drugs
    • Cancer therapeutics targeting lactate dehydrogenase .

Industry

  • Material Science : Used in developing advanced materials with unique electronic and optical properties due to its trifluoromethoxy group.

Recent studies indicate that boronic acids can interact with various biological systems. Notably, [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid has shown potential antimicrobial activity against strains such as Escherichia coli and Bacillus cereus, as well as antifungal properties against Candida albicans and Aspergillus niger.

Antimicrobial Activity Table

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicansModerate activity
Aspergillus nigerHigher activity
Escherichia coliMIC lower than AN2690 (Tavaborole)
Bacillus cereusMIC lower than AN2690

Antifungal Activity

A study highlighted the compound's ability to inhibit leucyl-tRNA synthetase in Candida albicans, suggesting its potential as an antifungal agent similar to benzoxaboroles like Tavaborole.

Antibacterial Properties

Research evaluated the compound's antibacterial activity against multidrug-resistant strains, demonstrating significant inhibition against Staphylococcus aureus and other pathogens, indicating its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

The following table summarizes key structural analogs of [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid, highlighting differences in substituent positions, molecular weight, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 2-Cl, 5-OH, 4-OCF₃ C₇H₅BClF₃O₄ ~256.4* 2377606-01-2 High-value fluorinated intermediate; Suzuki coupling
[2-Chloro-5-(trifluoromethoxy)phenyl]boronic acid 2-Cl, 5-OCF₃ C₇H₅BClF₃O₃ 240.38 1022922-16-2 Commercial availability (11 suppliers); Suzuki reactions
[3-Chloro-5-(trifluoromethoxy)phenyl]boronic acid 3-Cl, 5-OCF₃ C₇H₅BClF₃O₃ 240.38 1451393-40-0 Electron-deficient arylboron reagent
[4-Chloro-3-(trifluoromethoxy)phenyl]boronic acid 4-Cl, 3-OCF₃ C₇H₅BClF₃O₃ 240.38 902757-07-7 Used in biphasic transesterification studies
[2-Fluoro-5-(trifluoromethoxy)phenyl]boronic acid 2-F, 5-OCF₃ C₇H₅BF₄O₃ 223.92 881402-22-8 Lower molecular weight; fluorinated analog

*Estimated molecular weight based on structural analogs.

Key Findings:

Substituent Effects on Reactivity: The hydroxy (-OH) group in this compound distinguishes it from analogs like [2-Chloro-5-(trifluoromethoxy)phenyl]boronic acid. Studies show chloro-substituted boronic acids yield lower coupling efficiencies than phenyl boronic acid (e.g., 60–75% vs. 85–90% yields) .

Commercial and Synthetic Relevance :

  • [2-Chloro-5-(trifluoromethoxy)phenyl]boronic acid (CAS 1022922-16-2) is widely available (11 suppliers), reflecting its utility in drug synthesis and material science . In contrast, this compound is less commonly commercialized, suggesting niche applications or synthetic challenges .

The hydroxy and trifluoromethoxy groups in this compound may confer similar bioactivity, warranting further investigation.

Biological Activity

[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid, with the chemical formula C7_7H5_5BClF3_3O, is a boronic acid derivative that has garnered interest due to its potential biological activities. The compound's unique structural features, including the presence of a trifluoromethoxy group and a chlorine atom, suggest that it may exhibit significant interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

  • Molecular Formula : C7_7H5_5BClF3_3O
  • Molecular Weight : 203.38 g/mol
  • CAS Number : 2377606-01-2

Mechanisms of Biological Activity

Research indicates that boronic acids can interact with various biological systems. The mechanism of action for this compound may be linked to its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. Notably, boronic acids have been shown to interact with serine proteases and other enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related boronic acid derivatives. For example, compounds similar to this compound have demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus cereus.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicansModerate activity
Aspergillus nigerHigher activity
Escherichia coliMIC lower than AN2690 (Tavaborole)
Bacillus cereusMIC lower than AN2690

The presence of electron-withdrawing groups, such as trifluoromethoxy and chlorine, enhances the acidity and reactivity of the compound, contributing to its biological effects.

Case Studies

  • Antifungal Activity : A study examining the antifungal properties of related compounds indicated that this compound could inhibit leucyl-tRNA synthetase (LeuRS) in Candida albicans, similar to the mechanism observed in benzoxaboroles like Tavaborole. This suggests a promising avenue for developing antifungal agents based on this compound's structure .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial activity against multidrug-resistant strains. The results showed that derivatives exhibited significant inhibition against Staphylococcus aureus and other pathogens, indicating potential as a novel antibacterial agent .

Research Findings

The following table summarizes key findings from recent research on related compounds:

Study Findings
PMC7248996Demonstrated coupling reactions of boronic acids with pyrazines; potential for further synthesis .
PMC7070739Confirmed moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger .
Chemical BookProvided detailed chemical properties and potential applications in drug development .

Q & A

Basic: What analytical techniques are recommended for characterizing [2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid and ensuring purity in synthetic workflows?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly effective for both structural confirmation and impurity profiling. Key parameters to validate include:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) to ensure trace impurities (e.g., genotoxic boronic acids) are detected at sub-ppm levels.
  • Linearity across a concentration range (e.g., 0.1–10 ppm) to confirm method robustness.
  • Specificity to distinguish the target compound from structurally similar byproducts.
  • Accuracy (recovery rates of 90–110%) and repeatability (RSD <5%).
    Reference methods from pharmaceutical impurity analyses, such as those for Lumacaftor intermediates, can be adapted .

Basic: How does the hydroxy group at the 5-position influence solubility and reactivity compared to methoxy-substituted analogs?

The hydroxy group enhances aqueous solubility due to hydrogen bonding but reduces stability under acidic or oxidative conditions. In contrast, methoxy analogs (e.g., [2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid) exhibit higher lipophilicity and resistance to hydrolysis. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may also differ due to electronic effects: the electron-withdrawing hydroxy group could deactivate the boronic acid, requiring optimized base or catalyst systems .

Advanced: What strategies mitigate oxidative degradation of this boronic acid during storage or biological assays?

  • Stabilization via diol complexation : Use diols like pinacol to form boronic esters, slowing oxidation. The choice of diol (e.g., pinacol vs. neopentyl glycol) significantly affects stability, as shown in oxidation studies where pinacol esters oxidized faster than free acids .
  • Storage conditions : Maintain anhydrous environments at low temperatures (−20°C) to prevent hydrolysis.
  • Antioxidant additives : Include hydrogen peroxide scavengers (e.g., catalase) in biological assays to reduce ROS-mediated degradation .

Advanced: How can this compound be applied in stimuli-responsive drug delivery systems?

The boronic acid moiety can form pH- or glucose-sensitive hydrogels via reversible diol complexation. For example:

  • Glucose-responsive systems : The compound’s interaction with polyols (e.g., glucose) enables dynamic crosslinking. At high glucose concentrations, competitive binding dissociates the hydrogel, releasing encapsulated insulin or other therapeutics.
  • pH sensitivity : The hydroxy group’s protonation state modulates boronic acid’s affinity for diols, allowing pH-triggered drug release in specific tissues (e.g., tumor microenvironments) .

Basic: What parameters are critical for optimizing Suzuki-Miyaura cross-coupling reactions with this boronic acid?

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
  • Base optimization : Cs₂CO₃ or K₃PO₄ to balance reactivity and boronic acid stability.
  • Solvent system : Mixed aqueous-organic solvents (e.g., THF/H₂O) to solubilize the boronic acid.
  • Protection of the hydroxy group : Use silyl or acetyl protecting groups to prevent side reactions during coupling .

Advanced: What analytical validation parameters are essential for quantifying trace impurities of this compound in pharmaceuticals?

Per ICH guidelines, method validation must include:

  • Linearity (R² >0.99) across the working range.
  • Precision (intermediate precision RSD <15% at LOQ).
  • Robustness to pH, temperature, and mobile phase variations.
  • Matrix effects evaluation to ensure no interference from drug product components. LC-MS/MS methods developed for carboxy phenyl boronic acid impurities provide a template for adaptation .

Advanced: How do electronic effects from substituents influence diol interactions in aqueous solutions?

The electron-withdrawing trifluoromethoxy and chloro groups reduce the boronic acid’s Lewis acidity, weakening diol binding. Affinity assays (e.g., alizarin red S displacement) can rank diol affinities, with electron-deficient aryl boronic acids showing lower binding constants. This impacts applications like hydrogel design, where stronger diol interactions (e.g., with cis-diols like glucose) are required for stability .

Basic: What challenges arise in synthesizing this compound, particularly in protecting the hydroxy group during boronation?

  • Protection strategy : Use tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) groups to shield the hydroxy group during boronic acid formation.
  • Deboronation risk : Harsh conditions (e.g., strong acids) may cleave the boronic acid. Mild deprotection methods, such as fluoride-mediated silyl removal, are preferred.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures can isolate the product while minimizing hydrolysis .

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